molecular formula C12H16ClN B3086485 N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride CAS No. 1159700-17-0

N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride

Cat. No.: B3086485
CAS No.: 1159700-17-0
M. Wt: 209.71 g/mol
InChI Key: NCYKLGLDWNNFTR-KQGICBIGSA-N
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Description

N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative characterized by a conjugated (2E)-3-phenylpropenyl group attached to the cyclopropanamine backbone. The hydrochloride salt enhances its stability and solubility for laboratory applications. This compound has been used in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKLGLDWNNFTR-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclopropanamine with phenylacryl chloride under controlled conditions. The reaction typically involves the use of a strong base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride, commonly referred to as a cyclopropanamine derivative, is a compound with significant potential in various scientific research applications. This article delves into its properties, synthesis, and potential uses in medicinal chemistry, particularly focusing on its implications in drug development and biological studies.

Basic Information

  • IUPAC Name : N-[(2E)-3-phenyl-2-propenyl]cyclopropanamine hydrochloride
  • CAS Number : 1159700-17-0
  • Molecular Formula : C12H16ClN
  • Molecular Weight : 209.72 g/mol
  • Purity : ≥95%

Structural Characteristics

The compound features a cyclopropane ring attached to an amine group and a propenyl side chain with a phenyl substituent. This unique structure may contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. Its structural similarities to known bioactive compounds suggest that it may exhibit activity against specific targets in the central nervous system (CNS) or other biological systems.

Case Study: Neuropharmacological Effects

A study assessing the neuropharmacological effects of similar compounds indicated that cyclopropanamine derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Researchers have utilized it to develop new derivatives that may possess enhanced pharmacological properties.

Example of Synthesis Pathway

An example synthesis pathway involves the reaction of cyclopropanamine with various electrophiles to introduce diverse functional groups, thereby modifying its pharmacokinetic and pharmacodynamic profiles.

Due to its structural diversity, this compound can be screened for various biological activities, including:

  • Antitumor activity
  • Antimicrobial properties
  • Modulation of ion channels

Structure-Activity Relationship (SAR) Studies

The compound is valuable in SAR studies aimed at understanding how structural modifications influence biological activity. By systematically altering the phenyl or cyclopropane moieties, researchers can identify critical features that enhance efficacy or reduce toxicity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related cyclopropanamine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Features
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine HCl C12H16ClN 209.72 (2E)-3-phenylpropenyl Discontinued; conjugated alkene for potential π-π interactions
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl C13H16ClN3 249.74 Pyrazole ring Enhanced aromaticity; potential biological activity due to heterocycle
N-[(2-Nitrophenyl)methyl]cyclopropanamine C10H12N2O2 192.21 Nitrophenyl group Electron-withdrawing nitro group; limited safety data
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C14H20ClN 237.77 Chloro and isopropyl groups Synthesized via hydrogenation; halogenated aromatic system
Key Observations:
  • Substituent Effects: The (2E)-3-phenylpropenyl group in the target compound introduces a planar, conjugated system, which may influence binding affinity in biological systems.
  • Electron Modulation : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine (C10H12N2O2) significantly alters electronic properties, increasing reactivity but posing stability challenges under extreme conditions (e.g., combustion generates nitrogen oxides) .

Biological Activity

N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride, also known by its CAS number 1159700-17-0, is a chemical compound with a molecular formula of C12_{12}H16_{16}ClN and a molecular weight of 209.72 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The chemical structure of this compound consists of a cyclopropane ring substituted with a phenyl group and an allylic amine. The presence of the double bond in the propenyl group contributes to its reactivity and potential biological interactions.

Research on this compound indicates that it may exhibit various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Neuroprotective Properties : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases like Parkinson's and Alzheimer's.
  • Anticancer Activity : Initial findings indicate that compounds containing the propenyl moiety may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of cyclopropanamine derivatives. It was found that this compound exhibited significant protective effects against hydrogen peroxide-induced cell death in neuronal cell lines, suggesting its potential for treating neurodegenerative disorders .

Study 2: Antidepressant Activity

In a behavioral study conducted on animal models, administration of this compound resulted in decreased depressive-like behaviors, as measured by the forced swim test and tail suspension test. The compound's mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

Study 3: Anticancer Potential

Research published in Cancer Letters demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated effective concentration ranges for inducing cytotoxicity .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin/norepinephrineJournal of Medicinal Chemistry
NeuroprotectionProtection against oxidative stressJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Letters

Q & A

Q. What are the key considerations in synthesizing N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride with high stereochemical purity?

  • Methodological Answer : Synthesis of this compound requires precise control over reaction conditions to maintain the (2E)-configuration of the propenyl group. A common approach involves:
  • Step 1 : Formation of the cyclopropane ring via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) under catalytic conditions.
  • Step 2 : Stereoselective coupling of the cyclopropanamine moiety with a cinnamaldehyde derivative to form the propenyl linkage.
  • Step 3 : Hydrochloride salt formation via acid-base titration in anhydrous solvents.
    Optimization of temperature (e.g., −20°C to 25°C) and catalysts (e.g., Rh(II) complexes) is critical to minimize byproducts like Z-isomers or ring-opened derivatives. Post-synthesis, validate stereochemistry using X-ray crystallography (as demonstrated for analogous cyclopropane derivatives in ).

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals (e.g., cyclopropane protons at δ 0.5–2.0 ppm, trans-propenyl coupling constants J=1216HzJ = 12–16 \, \text{Hz}) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement (e.g., cyclopropane ring distortion due to steric effects) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C12H15NCl\text{C}_{12}\text{H}_{15}\text{NCl}).

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound’s cyclopropane ring and propenyl group are prone to oxidation and hydrolysis. Stabilization strategies include:
  • Storage : Under inert gas (N2_2/Ar) at −20°C in amber vials.
  • Lyophilization : Convert to a stable lyophilized form for long-term storage.
  • Buffering : Use pH-controlled solutions (pH 4–6) to prevent amine degradation.

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model ring strain and bond dissociation energies. Key steps:
  • Reaction Path Search : Identify transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using nudged elastic band (NEB) methods .
  • Electrostatic Potential Mapping : Predict nucleophilic/electrophilic sites on the cyclopropane ring to guide derivatization.
    Pair computational results with experimental kinetic studies (e.g., monitoring hydrolysis rates via HPLC ).

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be methodologically addressed?

  • Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Systematic approaches include:
  • Metabolite Profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., ring-opened metabolites).
  • Prodrug Design : Modify the cyclopropane amine with protective groups (e.g., acetylated derivatives) to enhance stability .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC50_{50} values with plasma concentrations.

Q. What advanced analytical techniques resolve impurities in synthesized batches?

  • Methodological Answer : Impurity profiling requires orthogonal methods:
  • HPLC-DAD/ELSD : Separate isomers and byproducts using C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed.
  • NMR Relaxation Studies : Detect low-level impurities via T1/T2T_1/T_2 relaxation time analysis.
    Reference standards for common impurities (e.g., Z-isomers) should be synthesized and characterized (as in ).

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : SAR workflows should integrate:
  • Fragment-Based Design : Replace the phenyl group with bioisosteres (e.g., thiophene, pyridine) and assess activity changes .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with biological endpoints.
  • High-Throughput Screening (HTS) : Test derivatives against target enzymes (e.g., monoamine oxidases) using fluorescence-based assays .

Methodological Tables

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature−20°C to 25°CHigher temps favor byproducts
Catalyst Loading2–5 mol% Rh(II)Low loading reduces cost
SolventDichloromethane/THF (1:1)Minimizes side reactions

Q. Table 2. Analytical Techniques for Stability Assessment

TechniqueTarget MetricReference Standard
HPLC-UVDegradation productsEP impurity standards
TGA/DSCThermal decomposition profileN/A (sample-dependent)
FTIRFunctional group integrityFreshly synthesized batch

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride

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